molecular formula C12H13FN2O2S B14309583 1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione CAS No. 112108-93-7

1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione

Cat. No.: B14309583
CAS No.: 112108-93-7
M. Wt: 268.31 g/mol
InChI Key: KTAJSIWATPQOPW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with a suitable imidazolidine-2,4-dione precursor. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
  • 1-(4-Bromophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
  • 1-(4-Methylphenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione

Uniqueness

1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

112108-93-7

Molecular Formula

C12H13FN2O2S

Molecular Weight

268.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H13FN2O2S/c13-9-2-4-10(5-3-9)15-8-11(16)14(12(15)17)6-1-7-18/h2-5,18H,1,6-8H2

InChI Key

KTAJSIWATPQOPW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)F)CCCS

Origin of Product

United States

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